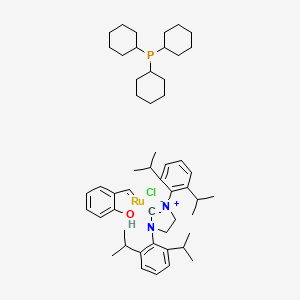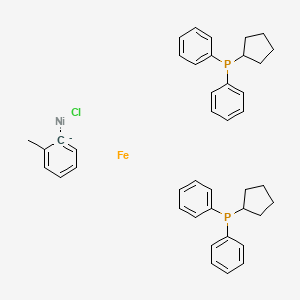
MFCD28411349
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II) is a metal catalyst . Its primary targets are organic compounds that undergo chemical reactions . The compound interacts with these targets to facilitate various chemical transformations.
Mode of Action
The compound acts as a catalyst, promoting the amination of aryl chlorides, sulfamates, mesylates, and triflates . It facilitates the transfer of a nitrogen-containing group (the amine) to the aryl compound, resulting in a new carbon-nitrogen bond .
Biochemical Pathways
The compound is involved in the catalysis of cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including biaryls . The compound’s action affects the pathway leading to the formation of these biaryls, with downstream effects including the creation of new carbon-nitrogen bonds .
Pharmacokinetics
Its effectiveness can be influenced by its solubility and stability .
Result of Action
This leads to the efficient synthesis of complex organic compounds, including biaryls .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas and cold conditions to maintain its stability . Additionally, the compound’s solubility can affect its effectiveness as a catalyst .
Preparation Methods
(dppf)Ni(o-tolyl)Cl: can be synthesized from (Ph3P)2Ni(o-tolyl)Cl . The preparation involves the reaction of (Ph3P)2Ni(o-tolyl)Cl with 1,1’-bis(diphenylphosphino)ferrocene (dppf) under specific conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
(dppf)Ni(o-tolyl)Cl: undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: The compound can be reduced to form lower oxidation states of nickel.
Substitution: It participates in substitution reactions where the o-tolyl group can be replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(dppf)Ni(o-tolyl)Cl: has several scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions involving the formation of carbon-nitrogen bonds.
Comparison with Similar Compounds
(dppf)Ni(o-tolyl)Cl: can be compared with other similar compounds, such as:
- Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct
- N,N-Dimethyl-o-toluidine
- DL-α-Tocopherol methoxypolyethylene glycol succinate
These compounds share similar catalytic properties but differ in their specific applications and reactivity(dppf)Ni(o-tolyl)Cl is unique due to its specific structure and the presence of the o-tolyl group, which imparts distinct reactivity and stability .
Properties
IUPAC Name |
chloronickel;cyclopentyl(diphenyl)phosphane;iron;methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGHGMNIAAELD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45ClFeNiP2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
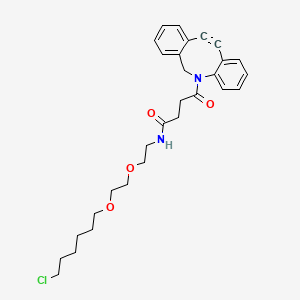
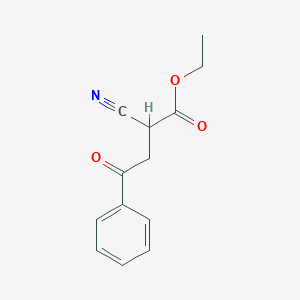
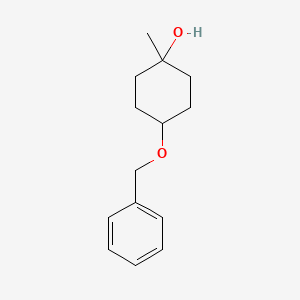
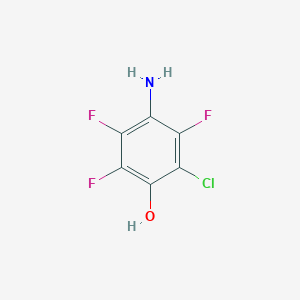
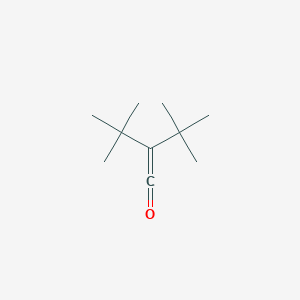
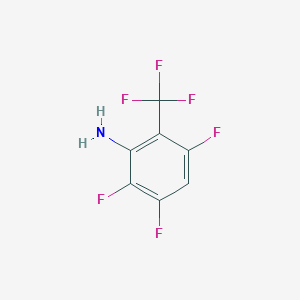
![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)
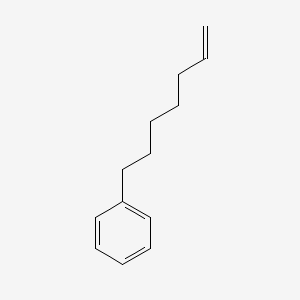
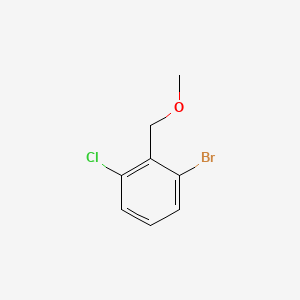
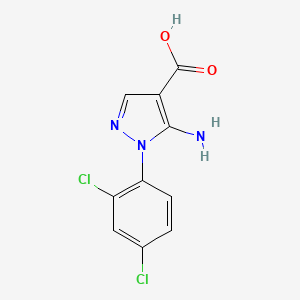
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289652.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)
![4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene](/img/structure/B6289667.png)
